molecular formula C9H7FO3 B6287212 2-Fluoro-3-formyl-5-methylbenzoic acid CAS No. 2167871-39-6

2-Fluoro-3-formyl-5-methylbenzoic acid

Cat. No.: B6287212
CAS No.: 2167871-39-6
M. Wt: 182.15 g/mol
InChI Key: AGTSMTOWVWLYRU-UHFFFAOYSA-N
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Description

“2-Fluoro-3-formyl-5-methylbenzoic acid” is a chemical compound with the molecular formula C9H7FO3 . It is a derivative of benzoic acid, which is an important component in a variety of chemical reactions .


Synthesis Analysis

The synthesis of “this compound” involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core . The molecular weight of this compound is approximately 182.15 .


Chemical Reactions Analysis

As a derivative of benzoic acid, “this compound” can participate in a variety of chemical reactions. For instance, it can react with saturated ketones in a bimetallic Ir/Cu catalytic reaction to afford phthalide, a bicyclic heterocycle used in dyes and fungicides .

Safety and Hazards

This compound may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Properties

IUPAC Name

2-fluoro-3-formyl-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTSMTOWVWLYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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